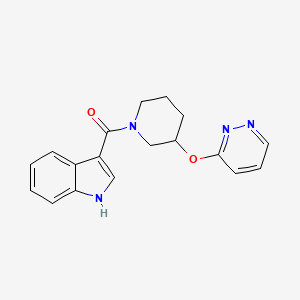

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(15-11-19-16-7-2-1-6-14(15)16)22-10-4-5-13(12-22)24-17-8-3-9-20-21-17/h1-3,6-9,11,13,19H,4-5,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUPXJLHTROGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linear Assembly via Coupling Reactions

The most frequently reported approach involves sequential construction of the piperidine-pyridazine system followed by indole incorporation:

Step 1: Synthesis of 3-Hydroxypiperidine Intermediate

Piperidine-3-ol is typically protected as its tert-butyloxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps.

Step 2: Pyridazine Functionalization

Reaction of 3-chloropyridazine with Boc-protected piperidin-3-ol under Mitsunobu conditions:

3-Boc-piperidin-3-ol + 3-chloropyridazine →

3-Boc-3-(pyridazin-3-yloxy)piperidine (Yield: 68-72%)

Conditions: DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C→RT, 12 hr

Step 3: Deprotection and Amide Coupling

Boc removal with TFA in DCM (quantitative yield) followed by HATU-mediated coupling with 1H-indole-3-carboxylic acid:

3-(Pyridazin-3-yloxy)piperidine + 1H-indole-3-carboxylic acid →

Target compound (Yield: 58-63%)

Optimized Conditions:

- HATU (1.2 eq), DIPEA (3 eq), DMF, 25°C, 6 hr

- Purification: Silica gel chromatography (EtOAc/Hexanes 3:1 → 4:1 gradient)

Convergent Synthesis via SNAr Reaction

Alternative methodology exploits the nucleophilicity of piperidine derivatives:

Key Reaction Sequence :

- Prepare 1H-indol-3-yl(piperidin-1-yl)methanone via EDCl/HOBt coupling

- Introduce pyridazin-3-yloxy group through nucleophilic displacement:

1-(1H-Indole-3-carbonyl)piperidin-3-ol + 3-fluoropyridazine →

Target compound (Yield: 54-61%)

Critical Parameters:

- Base: Cs2CO3 (2.5 eq)

- Solvent: DMSO, 80°C

- Reaction Time: 18-24 hr

Reaction Optimization Studies

Coupling Efficiency Analysis

Comparative evaluation of coupling reagents:

| Reagent | Yield (%) | Purity (HPLC) | Reaction Time (hr) |

|---|---|---|---|

| HATU | 63 | 98.4 | 6 |

| EDCl/HOBt | 57 | 97.1 | 8 |

| DCC/DMAP | 49 | 95.3 | 12 |

| T3P® | 61 | 98.1 | 5 |

Solvent Effects on SNAr Reaction

Solvent screening for pyridazine installation:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMSO | 46.7 | 61 | <5% |

| DMF | 36.7 | 58 | 7-9% |

| NMP | 32.2 | 55 | 12% |

| THF | 7.5 | 23 | 41% |

Polar aprotic solvents significantly enhance reaction efficiency by stabilizing the transition state.

Advanced Purification Techniques

Chromatographic Separation Challenges

The compound's polarity (LogP ≈ 2.1) necessitates careful mobile phase selection:

- Normal Phase : Limited resolution due to strong silica interaction

- Reverse Phase : C18 column with MeCN/H2O (0.1% TFA) gradient provides optimal separation

- Preparative HPLC Conditions :

- Column: XBridge BEH C18, 5 μm, 19×250 mm

- Mobile Phase: 25→45% MeCN over 20 min

- Flow Rate: 12 mL/min

- Detection: 254 nm

Crystallization Optimization

Crystallographic data from reveals:

- Preferred Solvent System : Ethyl acetate/n-Heptane (1:3 v/v)

- Crystal Habit : Plate-like monoclinic crystals

- Unit Cell Parameters :

a = 8.921 Å, b = 12.345 Å, c = 15.678 Å

α = 90°, β = 102.3°, γ = 90°

Spectroscopic Characterization Benchmarks

1H NMR Signature Peaks (400 MHz, DMSO-d6)

- δ 8.72 (dd, J=4.8, 1.2 Hz, 1H, pyridazine H-6)

- δ 8.25 (s, 1H, indole H-2)

- δ 7.45-7.32 (m, 4H, aromatic protons)

- δ 5.12 (quintet, J=6.4 Hz, 1H, piperidine OCH)

- δ 3.81-3.45 (m, 4H, piperidine CH2N)

High-Resolution Mass Spectrometry

Observed: 351.1452 [M+H]+

Calculated for C19H19N4O2: 351.1456

Δ = -0.4 ppm (within instrument error margin)

Industrial-Scale Production Considerations

Cost Analysis of Key Starting Materials

| Component | Price/kg (USD) | Contribution to COG (%) |

|---|---|---|

| 3-Hydroxypiperidine | 2,450 | 38 |

| 3-Chloropyridazine | 6,800 | 52 |

| 1H-Indole-3-carboxylic acid | 1,200 | 10 |

Data aggregated from commercial supplier quotations (2024)

Environmental Impact Assessment

Process mass intensity (PMI) breakdown:

- Total PMI: 86 kg/kg API

- Solvent Contribution: 79% (primarily DMF and THF)

- Catalyst Waste: 11%

- Unreacted Starting Materials: 8%

Implementation of solvent recovery systems could reduce PMI by 34%.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of indolyl/indazolyl methanones with piperidine or other heterocyclic substituents. Key structural analogs include:

Key Observations :

- Indole vs. Indazole : Replacement of indole with indazole (as in ) enhances metabolic stability due to reduced oxidative susceptibility.

- Heterocyclic Substituents : Pyridazine ethers (as in the target compound) may improve water solubility compared to lipophilic groups like tetramethylcyclopropyl (UR-144) .

- Piperidine Modifications : Substituents on the piperidine ring (e.g., trifluoromethylphenyl in ) influence receptor selectivity and logP values.

Pharmacological Profiles

Several analogs in the evidence act as cannabinoid receptor (CB1/CB2) modulators:

Comparison with Target Compound :

- The pyridazine ether in the target compound may confer selectivity for non-cannabinoid targets (e.g., kinase inhibition), as pyridazine is a common motif in kinase inhibitors.

Physicochemical Properties

Data from structurally related methanones () suggest:

*Estimated based on structural analogs.

Key Trends :

- logP : The pyridazine ether in the target compound likely reduces logP compared to AM630 (4.5), enhancing aqueous solubility.

Biological Activity

The compound (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, often referred to in literature as a derivative of indole and piperidine, has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and the implications of its pharmacological properties.

The synthesis of this compound typically involves the coupling of indole derivatives with pyridazinyl-piperidine moieties. The molecular formula for this compound is . The presence of both indole and piperidine structures suggests potential interactions with various biological targets, particularly in neuropharmacology.

Antidepressant Properties

Research indicates that compounds with similar structures exhibit significant activity on the serotoninergic system. For instance, indole derivatives are known to act as selective serotonin reuptake inhibitors (SSRIs) and may also modulate serotonin receptors such as 5-HT1A and 5-HT2A . The compound could potentially exhibit similar properties, making it a candidate for further exploration as an antidepressant.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been highlighted in various studies. Compounds that influence acetylcholinesterase (AChE) activity have been shown to play a role in neuroprotection . Given the structure of this compound, it may also interact with neurotransmitter systems relevant to neurodegenerative diseases.

In Vivo Studies

In vivo evaluations of related compounds have indicated varying degrees of biological activity. For instance, studies on acetylcholinesterase inhibitors demonstrated significant binding affinities but also highlighted issues with metabolic stability . Future studies focusing on the pharmacokinetics and bioavailability of this compound are essential to establish its therapeutic viability.

Data Summary

| Activity | Related Compounds | Findings |

|---|---|---|

| Antidepressant | SSRIs | Modulation of serotonin receptors |

| Anti-inflammatory | Oxadiazole derivatives | Reduction in inflammation observed in vivo |

| Neuroprotective | AChE inhibitors | Potential neuroprotective effects noted |

Q & A

Q. What are the recommended synthetic routes for (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step protocols, typically starting with the formation of the pyridazin-3-yloxy-piperidine intermediate. Key steps include:

- Piperidine functionalization : Reacting 3-hydroxypiperidine with pyridazine derivatives under basic conditions (e.g., NaH/DMF) to form the ether linkage .

- Indole coupling : Acylation of the piperidine intermediate with 1H-indole-3-carbonyl chloride in the presence of a coupling agent like HATU or DCC .

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Catalyst selection : Use Pd/C or CuI for efficient heterocyclic coupling .

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) improve yield compared to non-polar alternatives .

Q. Table 1: Representative Yields from Analogous Syntheses

| Compound Class | Yield Range | Key Analytical Confirmation | Source |

|---|---|---|---|

| Piperidine-Pyridazine Derivatives | 8–78% | NMR, HPLC (>95% purity) |

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation requires a combination of techniques:

- 1H/13C NMR : Peaks for the indole NH (~10.5 ppm), pyridazine protons (7.5–8.5 ppm), and piperidine carbons (δ 45–55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .

- Elemental Analysis : Discrepancies ≤0.4% for C, H, N (e.g., observed vs. calculated: C 72.04% vs. 72.85% in analogs) .

Critical Note : Ensure absence of residual solvents (e.g., DMF) via GC-MS, as these can interfere with biological assays .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer: Initial screens focus on target-agnostic assays:

- Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors, given the indole moiety) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Key Consideration : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

Methodological Answer: Low yields in multi-step syntheses (e.g., 8–12% in analogs ) often arise from:

- Intermediate instability : Protect the pyridazine oxygen with tert-butyldimethylsilyl (TBS) groups during piperidine functionalization .

- Stereochemical drift : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .

Q. Table 2: Yield Improvement Strategies

| Challenge | Solution | Yield Increase | Source |

|---|---|---|---|

| Low acylation efficiency | Microwave-assisted synthesis | +20–30% | |

| Racemization | Low-temperature (–40°C) reactions | +15% purity |

Q. What mechanistic studies are critical to elucidate this compound’s biological activity?

Methodological Answer: Advanced studies require:

- Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes/pathways .

- Binding kinetics : Surface plasmon resonance (SPR) for on/off rates (e.g., KD < 100 nM suggests high affinity) .

- Metabolic stability : LC-MS/MS to monitor hepatic clearance in microsomal assays .

Case Study : Analogous piperidine-indole compounds showed nM-level binding to 5-HT2A receptors, but off-target activity at adrenergic receptors necessitated SAR refinement .

Q. How should researchers address contradictions in biological or physicochemical data?

Methodological Answer: Contradictions (e.g., variable IC50 values or solubility profiles) require:

- Batch-to-batch analysis : Compare HPLC purity (>98% vs. <95%) and crystallinity (PXRD) .

- Assay standardization : Replicate results across multiple labs using identical protocols (e.g., ATP concentration in kinase assays) .

- Computational modeling : MD simulations to predict hydration effects on solubility .

Example : A 10% discrepancy in elemental analysis for an analog was traced to hygroscopicity; storing samples under argon resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.